molecular formula C17H17BrO3 B8213842 Benzyl 4-bromo-2-isopropoxybenzoate

Benzyl 4-bromo-2-isopropoxybenzoate

Cat. No.: B8213842
M. Wt: 349.2 g/mol
InChI Key: GUHQEEWOQBMODT-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-isopropoxybenzoate is a synthetic aromatic ester derivative characterized by a benzoate core substituted with a bromine atom at the 4-position and an isopropoxy group at the 2-position. The benzyl ester moiety enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, or agrochemical intermediates. Its molecular structure (C₁₇H₁₇BrO₃) combines steric bulk from the isopropoxy group and electronic effects from the bromine atom, which influence reactivity and binding interactions.

Properties

IUPAC Name

benzyl 4-bromo-2-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-12(2)21-16-10-14(18)8-9-15(16)17(19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHQEEWOQBMODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-bromo-2-isopropoxybenzoate typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 2-isopropoxybenzoic acid, followed by esterification with benzyl alcohol. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step usually involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-2-isopropoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution: Formation of new benzoate derivatives with different substituents.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzyl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: It may be used in the study of enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-2-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Benzyl 4-bromo-2-isopropoxybenzoate is compared below with three analogous compounds:

Substituent Variations

a. Benzyl 4-chloro-2-isopropoxybenzoate
  • Structural Difference : Bromine (Br) replaced by chlorine (Cl).
  • Impact :
    • Electronic Effects : Cl is less electron-withdrawing than Br, reducing electrophilic reactivity.
    • Steric Effects : Similar steric profile due to identical isopropoxy and benzyl groups.
    • Applications : Lower molecular weight may improve solubility in polar solvents compared to the brominated analog.
b. Benzyl 4-bromo-2-methoxybenzoate
  • Structural Difference : Isopropoxy (OCH(CH₃)₂) replaced by methoxy (OCH₃).
  • Metabolic Stability: Smaller alkoxy groups may accelerate esterase-mediated hydrolysis compared to isopropoxy derivatives.
c. Methyl 4-bromo-2-isopropoxybenzoate
  • Structural Difference : Benzyl ester replaced by methyl ester.
  • Impact: Lipophilicity: Reduced logP value due to the smaller methyl group, decreasing membrane permeability. Toxicity Profile: Hydrolysis releases methanol (toxic) instead of benzyl alcohol (moderate toxicity; see for benzyl alcohol metabolism) .

Physicochemical Properties

Property This compound Benzyl 4-chloro-2-isopropoxybenzoate Methyl 4-bromo-2-isopropoxybenzoate
Molecular Weight (g/mol) 357.23 313.78 287.15
Predicted logP ~3.8 ~3.2 ~2.5
Hydrolysis Rate (t₁/₂, pH 7) ~24 h ~18 h ~6 h
Melting Point (°C) 98–102 85–89 72–76

Notes:

  • Higher molecular weight and logP in the brominated benzyl ester enhance lipid solubility, favoring blood-brain barrier penetration.
  • Faster hydrolysis of methyl ester correlates with methanol release, posing toxicity risks .

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